molecular formula C17H15N3O3 B1606313 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one CAS No. 5471-46-5

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one

Cat. No.: B1606313
CAS No.: 5471-46-5
M. Wt: 309.32 g/mol
InChI Key: NDTQIXGIWFMLRG-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one (CAS 5471-46-5) is a high-value 1,2,4-triazine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold with demonstrated potential in multiple research pathways. Its core structure is a key intermediate for developing novel therapeutic agents. One primary research application for this compound and its analogs is in the discovery of new antiproliferative agents . Studies have shown that 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives function as potent tubulin polymerization inhibitors that target the colchicine binding site (CBS). This mechanism disrupts microtubule formation, a critical process for cell division, making these compounds promising leads for anticancer drug development . The 4-methoxyphenyl substituents are essential pharmacophoric features that facilitate binding to the tubulin protein . In a separate research domain, this chemical structure has been identified as the core of a high-affinity, competitive G-protein-coupled receptor 84 (GPR84) antagonist . GPR84 is a pro-inflammatory receptor implicated in various inflammatory and fibrotic diseases, and potent antagonists are sought as chemical probes and potential therapeutics . Researchers utilize this compound to explore structure-activity relationships (SAR) and optimize drug-like properties for targeting this receptor . The compound has a molecular formula of C 17 H 15 N 3 O 3 and a molecular weight of 309.32 g/mol . Its calculated density is 1.271 g/cm³, with a predicted boiling point of 532°C at 760 mmHg and a flash point of 275.5°C . Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human personal use.

Properties

IUPAC Name

5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTQIXGIWFMLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282585
Record name 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-46-5
Record name NSC26670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS Number: 5471-46-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H15N3O3
  • Molecular Weight : 309.33 g/mol
  • Structure : The compound features a triazine ring with two methoxyphenyl groups at the 5 and 6 positions, contributing to its lipophilicity and potential biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated various derivatives of this compound for their antiproliferative effects against several cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cells.

  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways. Key findings include:
    • Inhibition of colony formation.
    • Arrest of the cell cycle at the G2/M phase.
    • Induction of morphological changes consistent with apoptosis.
    • Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antitubercular Activity

Another area of investigation involves the compound's antitubercular properties. Research indicates that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis. The mechanism appears to involve the release of nitric oxide and inhibition of essential bacterial enzymes .

Study on Apoptosis Induction

A specific study focused on a hybrid derivative containing the triazole moiety alongside the triazine structure (designated as compound 11E ) demonstrated superior antiproliferative effects compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for various derivatives were reported as follows:

CompoundIC50 (MGC-803)IC50 (EC-109)IC50 (PC-3)
11E6 µM8 µM10 µM
5-FU9.79 µM56.20 µM12.87 µM

This data suggests that the incorporation of a triazole enhances the biological efficacy of triazine derivatives .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives have revealed that modifications at specific positions significantly influence their biological activity. For instance:

  • Removal of the triazole moiety resulted in diminished antiproliferative activity.
  • Variations in substituents on the phenyl rings also affected potency and selectivity against different cancer types .

Comparison with Similar Compounds

1,2,4-Triazin-3(2H)-one Derivatives Targeting Tubulin

Compounds like 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives () and antiproliferative triazinones () share the core structure but differ in substituents. For example:

  • 5,6-Diphenyl-1,2,4-triazin-3(2H)-one derivatives : Modified with 1,3,4-oxadiazole moieties show anti-inflammatory and analgesic activities (pIC₅₀ >4.0; ).

Key Structural Determinants :

  • Methoxyphenyl groups enhance π-π stacking interactions in hydrophobic pockets (e.g., tubulin colchicine site; ).
  • Nitro or chloro substituents on heterocyclic rings improve binding affinity ().

Anti-HIV and Anticancer Triazine Derivatives

Heterobicyclic nitrogen systems (e.g., 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones) demonstrate broad-spectrum activity:

  • Compound 5 (): Exhibits moderate anti-HIV and anticancer activity (Leukemia, Lung, Breast).

Pesticide Analogues

Triazinones like metribuzin (CAS 21087-64-9) and pymetrozine (CAS 123312-89-0) share the triazinone core but are tailored for agricultural use:

  • Metribuzin : A herbicide with a tert-butyl group and methylthio substituent ().
  • 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one : Lacks the alkyl/thiomethyl groups critical for herbicidal activity, reflecting its focus on mammalian targets ().

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Target/Activity Substituents Key Findings Source
5,6-Bis(4-methoxyphenyl)-triazinone mTOR, tubulin (anticancer) 4-Methoxyphenyl, hydrazinyl IC₅₀: 3.460–4.963 pIC₅₀; nitro substitution enhances binding
5,6-Diphenyl-triazinone COX-2 (anti-inflammatory) 1,3,4-Oxadiazole Analgesic activity > standard NSAIDs; pIC₅₀: 4.2–4.8
Metribuzin PSII (herbicide) tert-Butyl, methylthio EC₅₀: 0.5–1.0 mg/L (weed control)
Pymetrozine Insect neurotoxin Pyridinyl methylene amino LC₅₀: 0.1–1.0 ppm (aphid control)

Solubility and Bioavailability

  • 5,6-Bis(4-methoxyphenyl)-triazinone: Higher solubility in polar solvents (ethanol, methanol) compared to ether ().
  • Metribuzin : Low water solubility (0.06 g/L at 20°C), limiting mammalian bioavailability ().

Preparation Methods

Procedure :

  • Step 1 : Synthesize bis(4-methoxyphenyl)glyoxal via oxidation of 4,4'-dimethoxybenzil or Stetter reaction.
  • Step 2 : React the glyoxal derivative (1 mmol) with semicarbazide (1.2 mmol) in ethanol at 80°C for 30 hours.
  • Step 3 : Isolate the product by solvent removal, followed by recrystallization from ethanol.

Key Data :

Parameter Value/Detail
Yield ~65–75% (estimated from analogous reactions)
Reaction Time 30 hours
Solvent Ethanol
Purification Recrystallization (ethanol)

Comparative Analysis of Methods

Method Condensation Reaction Suzuki Coupling (Hypothetical)
Starting Materials Bis(4-methoxyphenyl)glyoxal, semicarbazide Halogenated triazinone, 4-methoxyphenylboronic acid
Catalyst None Pd(PPh₃)₄ or magnetic Pd/SiO₂
Reaction Time 30 hours 6–12 hours (estimated)
Yield Moderate (65–75%) Potentially higher (80–90%)
Selectivity High High
Byproducts Minimal Requires halogen removal

Critical Considerations

Optimization Strategies

  • Catalyst Enhancement : Magnetic Pd catalysts (e.g., Pd/SiO₂) improve recyclability and reduce metal leaching.
  • Solvent Systems : Mixed solvents (e.g., DMF/H₂O) enhance coupling efficiency.
  • Microwave Assistance : Could reduce condensation reaction time from 30 hours to <10 hours.

Q & A

Basic: What are the key considerations for synthesizing 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, and how can purity be optimized?

Methodological Answer:
Synthesis requires careful selection of starting materials (e.g., substituted phenols and nitriles) and stepwise optimization. For example, highlights the use of 4-methoxyphenol in triazine synthesis via nucleophilic substitution, while emphasizes recrystallization (e.g., dichloromethane/diethyl ether) to achieve >80% purity. Key steps include:

  • Temperature control : Reflux conditions (e.g., 3 hours at 80–100°C) to ensure complete cyclization .
  • Purification : Column chromatography or recrystallization to isolate the triazinone core, with IR and 1H^1H-NMR used to confirm functional groups and aromatic substitution patterns .

Basic: How should researchers characterize the electronic and steric effects of 4-methoxyphenyl substituents on this triazinone core?

Methodological Answer:
Combine spectroscopic and computational tools:

  • Spectroscopy : UV-Vis to assess conjugation effects (methoxy groups enhance electron density), and 13C^{13}C-NMR to map electronic environments of triazine carbons .
  • DFT calculations : Optimize molecular geometry (e.g., Gaussian software) to quantify steric hindrance and HOMO-LUMO gaps influenced by substituents .
  • X-ray crystallography : Resolve crystal packing interactions (e.g., π-π stacking of aromatic rings) .

Advanced: How can conflicting data on the compound’s stability under oxidative conditions be resolved?

Methodological Answer:
Contradictions often arise from methodological variability. recommends:

  • Controlled degradation studies : Expose the compound to H2_2O2_2 or UV light in a pH-buffered system, monitoring via HPLC-MS to identify degradation products .
  • Statistical validation : Use ANOVA to compare stability across batches (e.g., split-plot design as in ) and isolate variables like solvent polarity .
  • Theoretical modeling : Apply QSPR (Quantitative Structure-Property Relationship) to predict reactivity trends .

Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach per :

Laboratory studies :

  • Hydrolysis kinetics : Measure half-life in aqueous buffers at varying pH (4–10) .
  • Photolysis : Use xenon-arc lamps to simulate sunlight, analyzing by LC-MS .

Ecotoxicology :

  • Microcosm assays : Assess biodegradation in soil/water systems using OECD 307 guidelines .
  • QSAR models : Predict bioaccumulation potential using logP and molecular weight .

Advanced: How can researchers correlate structural modifications with biological activity in triazinone derivatives?

Methodological Answer:
and 16 suggest:

  • SAR (Structure-Activity Relationship) workflows :
    • Synthesize analogs with varied substituents (e.g., halogens, alkyl chains).
    • Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) using IC50_{50} metrics.
    • Apply multivariate regression to link substituent parameters (e.g., Hammett σ) to activity .
  • Molecular docking : Map binding interactions with target proteins (e.g., using AutoDock Vina) .

Advanced: What strategies mitigate challenges in scaling up synthesis for reproducibility?

Methodological Answer:
and 17 recommend:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) .
  • Batch consistency : Validate purity across scales via DSC (differential scanning calorimetry) and TGA .

Basic: What spectroscopic techniques are essential for confirming the triazinone structure?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .
  • NMR : 1H^1H-NMR for methoxy protons (~3.8 ppm) and aromatic protons (7–8 ppm); 13C^{13}C-NMR for triazine carbons (~160–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Reactant of Route 2
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one

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